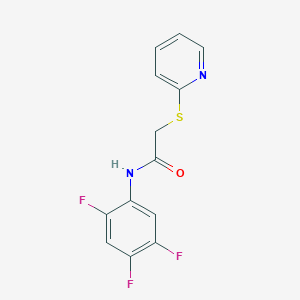

2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-pyridin-2-ylsulfanyl-N-(2,4,5-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2OS/c14-8-5-10(16)11(6-9(8)15)18-12(19)7-20-13-3-1-2-4-17-13/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAQFTUYWHXQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-chloropyridine with thiourea to form 2-(2-pyridinylsulfanyl)amine. This intermediate is then reacted with 2,4,5-trifluorobenzoyl chloride under basic conditions to yield the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features suggest that it may disrupt bacterial cell membranes or interfere with essential cellular processes. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Science

2.1 Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Studies demonstrate that it can selectively inhibit the growth of certain weed species while being less harmful to crops. This selectivity is crucial for integrated pest management strategies aimed at reducing chemical usage in agriculture .

2.2 Plant Growth Regulation

There is emerging evidence that this compound can act as a plant growth regulator. It may influence hormone pathways in plants, promoting growth or stress resistance under adverse environmental conditions. This application could lead to enhanced crop yields and sustainability in agricultural practices .

Materials Science

3.1 Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. Research into its use as a monomer or additive in polymer synthesis shows promise for creating advanced materials with tailored functionalities .

3.2 Coatings and Films

Due to its chemical stability and potential biocompatibility, this compound is being studied for applications in coatings and films. These materials could be used in various industries, including electronics and biomedical devices, where protective layers are essential for performance and longevity .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Antimicrobial agents | Broad-spectrum efficacy against bacteria | |

| Agricultural Science | Herbicides | Selective weed control |

| Plant growth regulators | Enhanced crop resilience | |

| Materials Science | Polymer additives | Improved thermal stability |

| Coatings and films | Enhanced durability and performance |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Agricultural Application

Field trials conducted on herbicidal efficacy showed that the compound effectively controlled common weed species without adversely affecting maize crops. This was attributed to its selective action on specific biochemical pathways in target weeds .

Mechanism of Action

The mechanism of action of 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the pyridinylsulfanyl group can modulate its reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide

- Molecular Formula : C₁₃H₉F₃N₂OS

- Molecular Weight : 298.289 g/mol

- CAS Registry Number : 868256-37-5

Structural Features :

This compound features an acetamide backbone with two key substituents:

A 2-pyridinylsulfanyl group (C₅H₄NS) at the α-position of the acetamide.

A 2,4,5-trifluorophenyl group (C₆H₂F₃) as the N-substituent.

The pyridinylsulfanyl group contributes π-π stacking capabilities and moderate polarity.

Comparison with Structurally Similar Compounds

Key Observations :

- Halogen Effects: WH7 and 533 use chlorinated phenoxy groups, while the target compound employs fluorinated phenyl. Fluorine’s smaller size and higher electronegativity may alter receptor binding compared to chlorine.

Halogenated Acylthioureas with Antimicrobial Activity

describes acylthioureas with halogenated phenyl groups, such as 2,4,5-trifluorophenyl derivatives , which exhibit antimicrobial and antibiofilm properties .

Key Observations :

- The 2,4,5-trifluorophenyl group in both compound classes correlates with enhanced antimicrobial efficacy, likely due to improved membrane penetration and resistance to enzymatic degradation.

- The acetamide backbone in the target compound may offer different pharmacokinetic profiles compared to acylthioureas.

FPR2 Agonists (Pyridazinone Derivatives)

identifies N-(4-Bromophenyl)-acetamide derivatives as FPR2 agonists, activating calcium mobilization in neutrophils .

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Target Compound | 2-Pyridinylsulfanyl, 2,4,5-trifluorophenyl | Unknown | |

| FPR2 Agonists | 4-Bromophenyl, pyridazinone | FPR2 activation, chemotaxis |

Key Observations :

- The bromophenyl group in FPR2 agonists contrasts with the trifluorophenyl group in the target compound. Bromine’s larger size may facilitate hydrophobic interactions, whereas fluorine’s electronegativity could enhance electronic effects.

- The pyridinylsulfanyl group may mimic pyridazinone’s role in receptor binding but with distinct electronic properties.

Structural Analogs with Triazolyl Groups

describes 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide , which replaces pyridinyl with triazolyl .

| Compound | Substituents | Properties | Reference |

|---|---|---|---|

| Target Compound | Pyridinylsulfanyl | Unknown | |

| Triazolyl Analog | 4-Methyl-1,2,4-triazol-3-yl | Structural data only |

Key Observations :

- Metabolic stability may differ due to triazole’s susceptibility to oxidation versus pyridine’s aromatic stability.

Biological Activity

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide, with the CAS number 868256-37-5, is a novel compound that has garnered attention for its potential biological activities. This compound features a pyridine ring linked to a sulfanyl group and a trifluorophenyl acetamide moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₃H₉F₃N₂OS

- Molecular Weight : 298.28 g/mol

- Structure : The structural characteristics include a pyridine ring attached to a sulfur atom, which is further connected to an acetamide group substituted with a trifluorophenyl moiety.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures have shown various biological activities, including:

- Anticancer Activity : Some pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies on related compounds have indicated potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research on related acetamide derivatives has shown neuroprotective properties against oxidative stress and neurotoxicity in neuronal cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell survival.

- Inhibition of Enzymatic Activity : Certain compounds within this chemical class have been evaluated for their ability to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes.

Case Studies and Research Findings

- Anticancer Studies : A study focusing on related acetamide derivatives reported that some compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of proliferation .

- Neuroprotection : In research examining the neuroprotective effects of acetamide compounds, it was found that certain derivatives could protect neuronal cells from damage induced by oxidative stress agents like sodium nitroprusside. This suggests that this compound may also possess similar protective properties .

- Enzyme Inhibition : Compounds structurally similar to this compound have been studied for their inhibitory effects on carbonic anhydrase II. These studies highlight the potential for developing selective inhibitors that could be utilized in treating conditions such as glaucoma and epilepsy .

Potential Applications

Given its structure and the biological activities observed in related compounds, this compound may be explored for:

- Pharmaceutical Development : As a candidate for drug development targeting cancer or neurodegenerative diseases.

- Research Tools : As a chemical probe in studies investigating enzyme inhibition or cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.